(2-Fluoro-4,6-dimethoxyphenyl)boronic acid physical properties
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid physical properties
An In-Depth Technical Guide to the Physical Properties of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid
Introduction and Significance
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Boronic acids, first synthesized in 1860, have become indispensable tools for chemists due to their stability, low toxicity, and versatile reactivity.[1] Their prominence surged with the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2]
This particular reagent, featuring a fluorine atom and two methoxy groups on the phenyl ring, is engineered for specific applications in drug discovery and materials science. The electronic and steric properties conferred by these substituents modulate the reactivity of the boronic acid group, offering advantages in selectivity and reaction efficiency.[2][3] This guide provides a comprehensive overview of its core physical properties, analytical characterization, handling protocols, and synthetic utility, tailored for researchers and drug development professionals.
Core Physicochemical Properties
The fundamental properties of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid are summarized below. These data are essential for experimental design, safety assessments, and quality control.
| Property | Value | Source(s) |
| CAS Number | 309977-93-3 | [4][5][6] |
| Molecular Formula | C₈H₁₀BFO₄ | [4] |
| Molecular Weight | 199.97 g/mol | [4][5] |
| Physical Form | Solid, typically a powder or crystalline solid. | [5][7] |
| Appearance | White to off-white or pale cream. | [8][9] |
| Melting Point | Data for this specific compound is not widely published; however, similar compounds like 2-Fluoro-6-methoxybenzeneboronic acid melt in the range of 122-129 °C.[10] | |
| Solubility | While quantitative data is limited, boronic acids of this type are generally soluble in polar organic solvents such as DMSO, methanol, and THF. Solubility in water is typically low but can be enhanced at higher pH due to the formation of the anionic tetrahedral boronate species.[1][11] | |
| Purity | Commercially available with purities of ≥97% or ≥98%.[4][5][7] |
Structural Analysis and Electronic Effects
The unique reactivity of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid is a direct consequence of its molecular structure. The substituents on the aromatic ring exert significant electronic and steric influences.
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Fluorine Atom (C2 position): As a highly electronegative element, the fluorine atom acts as an electron-withdrawing group via the inductive effect. This increases the Lewis acidity of the boron atom, which can influence its reactivity in catalytic cycles.[1]
-
Methoxy Groups (C4 and C6 positions): The methoxy groups are electron-donating through resonance, which can partially counteract the inductive effect of the fluorine. The presence of two methoxy groups, particularly the one ortho to the boronic acid (C6), also introduces steric bulk that can affect the orientation of the molecule during reactions.
These competing electronic effects create a nuanced reactivity profile that can be exploited for selective chemical transformations.
Caption: Electronic effects on the (2-Fluoro-4,6-dimethoxyphenyl)boronic acid structure.
Spectroscopic Characterization
Structural confirmation and purity assessment of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum will show distinct signals for the aromatic protons and the methoxy protons. The aromatic protons will exhibit splitting patterns influenced by both fluorine and neighboring protons. The two methoxy groups may be inequivalent, giving rise to separate singlets. The acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with D₂O.
-
¹³C NMR : The carbon spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon directly bonded to the boron (C1) will have a characteristic chemical shift, and the carbons bonded to fluorine and oxygen will be shifted downfield.
-
¹⁹F NMR : A key diagnostic tool for fluorinated compounds, the ¹⁹F NMR will show a single resonance for the fluorine atom, with coupling to nearby aromatic protons.[12]
-
¹¹B NMR : This technique is specific for the boron nucleus and provides information about its coordination state. For a trigonal boronic acid, a single broad peak is expected.[13]
-
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the exact mass of C₈H₁₀BFO₄ (199.97 Da).[4]
Experimental Protocol: NMR Sample Preparation
A self-validating protocol for preparing a sample for NMR analysis ensures reproducible and high-quality data.
Objective: To prepare a solution of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid for ¹H and ¹⁹F NMR analysis.
Materials:
-
(2-Fluoro-4,6-dimethoxyphenyl)boronic acid (purity ≥97%)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
NMR Tube (5 mm)
-
Spatula, analytical balance, vial
Methodology:
-
Weighing: Accurately weigh 5-10 mg of the boronic acid into a clean, dry vial.
-
Causality: This mass provides sufficient concentration for a strong signal-to-noise ratio in a standard NMR experiment without causing solubility issues.
-
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Causality: DMSO-d₆ is an excellent solvent for many boronic acids and its residual proton signal (at ~2.50 ppm) is well-defined and does not typically overlap with key analyte signals. It also helps in observing the exchangeable B(OH)₂ protons.[12]
-
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. A brief application of sonication can be used if necessary.
-
Trustworthiness: Visual confirmation of complete dissolution is critical to ensure a homogeneous sample, preventing distorted peak shapes and inaccurate integration.
-
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire spectra according to standard instrument protocols for ¹H and ¹⁹F nuclei.[12]
-
Self-Validation: The resulting spectra should be consistent with the expected structure. The presence of the fluorine signal in the ¹⁹F spectrum and the correct integration of proton signals validates the sample's identity.
-
Stability, Storage, and Safe Handling
The integrity and safe use of (2-Fluoro-4,6-dimethoxyphenyl)boronic acid require adherence to proper storage and handling procedures.
Stability: Boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. This process is often in equilibrium in the solid state and can affect the apparent molecular weight and reactivity. Storing the compound under dry conditions minimizes boroxine formation.[14]
Storage: For long-term stability, the compound should be stored sealed in a dry environment, with some suppliers recommending refrigeration (2-8°C).[7][15] It should be kept away from moisture and strong oxidizing agents.
Safety Information: The compound is classified with the following hazard statements:
The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant).[5][16]
Handling Protocol: A standardized workflow should be followed to minimize exposure and preserve compound quality.
Caption: A safe handling workflow for (2-Fluoro-4,6-dimethoxyphenyl)boronic acid.
Utility in Organic Synthesis
The primary application of this boronic acid is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a cornerstone of medicinal chemistry for constructing biaryl scaffolds, which are common motifs in pharmaceutical agents.[1][2]
Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.
The fluorinated and dimethoxylated phenyl moiety can be efficiently transferred to a variety of aromatic and heteroaromatic systems, providing access to complex molecular architectures for drug development and advanced materials.[3][17]
References
-
X-Y-Pharm. (n.d.). (2-氟-4,6-二甲氧基苯基)硼酸. Retrieved from [Link]
-
MilliporeSigma. (n.d.). (2-Fluoro-4,6-dimethoxyphenyl)boronic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 5-Fluoro-2-methoxyphenylboronic acid. Retrieved from [Link]
-
Silva, F. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Retrieved from [Link]
-
Karabacak, M., et al. (2011). DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus Chimie. Retrieved from [Link]
-
Ligeour, C., et al. (n.d.). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Retrieved from [Link]
-
El Dine, T. M., et al. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. PMC. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 2,6-Difluoro-4-methoxyphenylboronic acid. Retrieved from [Link]
- Hall, D. G. (Ed.). (2012). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Google Books.
-
Gason, J., & Sandanaraj, B. S. (2010). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Li, M., et al. (2008). A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. PMC. Retrieved from [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. (2-Fluoro-4,6-dimethoxyphenyl)boronic acid | 309977-93-3 [sigmaaldrich.com]
- 6. (2-氟-4,6-二甲氧基苯基)硼酸 - CAS:309977-93-3 - 上海馨远医药科技有限公司 [balmxy.com]
- 7. (2-Fluoro-4,6-dimethoxyphenyl)boronic acid | 309977-93-3 [sigmaaldrich.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.es [fishersci.es]
- 10. 2-Fluoro-6-methoxybenzeneboronic acid, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rsc.org [rsc.org]
- 13. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. (2-Fluoro-4,6-dimethoxyphenyl)boronic acid | 309977-93-3 [sigmaaldrich.com]
- 16. (2-Fluoro-4,6-dimethoxyphenyl)boronic acid | 309977-93-3 [sigmaaldrich.com]
- 17. Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
